Tetrabromophenolphthalein Ethyl Ester Potassium Salt
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Overview
Description
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is a chemical compound with the molecular formula C22H13Br4KO4. It is commonly used as a reagent for the detection of proteins and as an indicator for ion-pair extraction titration . The compound is known for its distinctive color changes, which make it useful in various analytical applications.
Preparation Methods
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is typically synthesized through a multi-step process. The initial step involves the reaction of tetrabromophenolphthalein with ethanol to form tetrabromophenolphthalein ethyl ester. This intermediate is then reacted with potassium hydroxide to produce the final compound . The reaction conditions generally involve controlled temperatures and specific solvent environments to ensure high yield and purity.
Chemical Reactions Analysis
Tetrabromophenolphthalein Ethyl Ester Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various brominated phenolic derivatives.
Reduction: It acts as a reducing agent in organic synthesis, particularly in the reduction of alkynes to alkenes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabromophenolphthalein Ethyl Ester Potassium Salt has a wide range of applications in scientific research:
Medicine: While not directly used in therapeutic applications, its role in protein detection can be crucial in diagnostic procedures.
Mechanism of Action
The mechanism of action of potassium tetrabromophenolphthalein ethyl ester primarily involves its ability to form colored complexes with specific ions or molecules. This property is utilized in its role as an indicator and reagent. The molecular targets include proteins and cationic surfactants, where the compound binds to these targets and induces a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Tetrabromophenolphthalein Ethyl Ester Potassium Salt is unique due to its specific bromination pattern and its ethyl ester functional group. Similar compounds include:
Tetrabromophenolphthalein: Lacks the ethyl ester group and has different solubility and reactivity properties.
Tetrabromophenolphthalein ethyl ester: Similar in structure but without the potassium salt, affecting its solubility and application.
Tetrabromophenolsulfonephthalein: Another brominated phenolphthalein derivative with different functional groups and applications.
These compounds share some analytical applications but differ in their specific uses and chemical properties, highlighting the uniqueness of potassium tetrabromophenolphthalein ethyl ester.
Properties
CAS No. |
62637-91-6 |
---|---|
Molecular Formula |
C22H14Br4KO4 |
Molecular Weight |
701.1 g/mol |
IUPAC Name |
potassium;2,6-dibromo-4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-ethoxycarbonylphenyl)methyl]phenolate |
InChI |
InChI=1S/C22H14Br4O4.K/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12;/h3-10,27H,2H2,1H3; |
InChI Key |
RHOVEHKFIRCEQZ-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)[O-])Br.[K+] |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br.[K] |
62637-91-6 | |
Related CAS |
1176-74-5 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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